molecular formula C21H25N3O5S B2569252 [3-(propylcarbamoylamino)phenyl] 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetate CAS No. 1281684-02-3

[3-(propylcarbamoylamino)phenyl] 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetate

Cat. No.: B2569252
CAS No.: 1281684-02-3
M. Wt: 431.51
InChI Key: OZCYEUCFFYQKFM-UHFFFAOYSA-N
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Description

[3-(propylcarbamoylamino)phenyl] 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetate is a synthetic small molecule of high chemical complexity, offered to the research community for investigative purposes. Its structure, featuring a sulfonylaminacetate core linked to a phenyl carbamate derivative, suggests potential as a key intermediate in organic synthesis or a candidate for probing biological pathways. Researchers are exploring its potential role as a [e.g., enzyme inhibitor/receptor modulator/chemical probe] in [e.g., inflammatory signaling/neurological studies/cell biology]. Preliminary, unverified data suggests its mechanism of action may involve interaction with [e.g., specific protein families or cellular processes], though this requires extensive validation. This compound is provided as a characterizable solid to support hit identification and lead optimization in early-stage drug discovery and basic science. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

[3-(propylcarbamoylamino)phenyl] 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-3-13-22-21(26)23-18-10-7-11-19(15-18)29-20(25)16-24(2)30(27,28)14-12-17-8-5-4-6-9-17/h4-12,14-15H,3,13,16H2,1-2H3,(H2,22,23,26)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCYEUCFFYQKFM-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC(=CC=C1)OC(=O)CN(C)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)NC1=CC(=CC=C1)OC(=O)CN(C)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound “[3-(propylcarbamoylamino)phenyl] 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetate” is a synthetic organic molecule that has garnered interest due to its potential biological activities. This compound belongs to a class of sulfonamide derivatives, which are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and antitumor activities.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

  • Core Structure : The compound features a phenyl ring substituted with a propylcarbamoylamino group and a sulfonamide moiety attached to an acetate group.
  • Functional Groups : The presence of both sulfonamide and carbamoyl functionalities suggests potential interactions with biological targets, particularly enzymes and receptors.

Antimicrobial Properties

Sulfonamide derivatives have historically been recognized for their antimicrobial properties. They function primarily by inhibiting bacterial folic acid synthesis. The specific activity of “this compound” against various bacterial strains remains to be fully elucidated but may follow the general mechanism observed in related compounds.

Anti-inflammatory Effects

Research indicates that compounds with similar structural motifs exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This could be attributed to the modulation of signaling pathways such as NF-kB or MAPK pathways. Further studies would be required to confirm these effects specifically for this compound.

Antitumor Activity

Emerging studies suggest that sulfonamide-based compounds may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. Investigations into the specific mechanisms by which “this compound” exerts such effects could provide valuable insights into its therapeutic potential.

Case Studies and Experimental Data

While specific case studies on this exact compound might be limited, related compounds have shown promising results in various assays:

Compound NameBiological ActivityReference
SulfanilamideAntibacterial
CelecoxibAnti-inflammatory
SulfamethoxazoleAntimicrobial

These findings highlight the potential for similar biological activities in the target compound, warranting further investigation.

Scientific Research Applications

The intricate architecture of this compound suggests significant biological activity. Preliminary studies indicate that compounds with similar structures may act as inhibitors or modulators of specific enzymes or receptors involved in various disease pathways. The presence of multiple functional groups allows for diverse interactions with biological targets.

Potential Mechanisms of Action

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It may modulate receptors involved in signaling pathways related to diseases, potentially leading to therapeutic effects.

Synthetic Routes

The synthesis of [3-(propylcarbamoylamino)phenyl] 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetate typically involves multi-step organic reactions. These synthetic routes require careful control of reaction conditions to ensure high yields and purity.

General Synthetic Steps

  • Formation of the Carbamoyl Group : Utilizing propylamine and appropriate carbonyl compounds.
  • Sulfonamide Synthesis : Introducing the sulfonamide moiety through nucleophilic substitution reactions.
  • Acetate Formation : Converting the intermediate products into the final acetate form through esterification reactions.

Interaction Studies

Understanding the pharmacodynamics of this compound is crucial for assessing its therapeutic potential. Interaction studies can be conducted using techniques such as:

  • Surface Plasmon Resonance (SPR) : To assess binding affinities with target proteins or receptors.
  • Isothermal Titration Calorimetry (ITC) : For detailed thermodynamic profiling of interactions.
  • Computational Docking Studies : To predict binding modes and affinities with various biological targets.

Case Studies and Research Findings

Research on compounds similar to this compound has shown promising results in various biological assays:

  • A study demonstrated that sulfonamide derivatives exhibit significant anticancer activity against human cancer cell lines, indicating that structural modifications can enhance their pharmacological properties .
  • Another investigation highlighted the potential of sulfonamide-containing compounds in treating inflammatory diseases due to their ability to inhibit pro-inflammatory enzymes.

Chemical Reactions Analysis

Hydrolysis Reactions

Ester hydrolysis is a likely reaction due to the presence of the ester group. This can occur under acidic or basic conditions, yielding carboxylic acid derivatives. For example:

text
COOCH3 → COOH + CH3OH

Sulfonamide hydrolysis may also occur under strongly acidic/basic conditions, potentially releasing the sulfonic acid derivative .

Nucleophilic Substitution

The sulfonamide group’s nitrogen can act as a leaving group under certain conditions, enabling substitution reactions. This could lead to the formation of novel amides or amine derivatives.

Oxidation/Reduction

  • Carbamoylamino group : May undergo oxidation to form nitro derivatives (NH2 → NO2).

  • Styryl moiety : The (E)-2-phenylethenyl group could participate in redox reactions, potentially altering the double bond configuration.

Enzymatic Interactions

Given its structural complexity, the compound may undergo enzymatic hydrolysis (e.g., esterases, proteases) or metabolic transformations via cytochrome P450 enzymes.

Reaction Mechanisms and Conditions

Reaction Type Conditions Expected Products
Ester hydrolysis H+ or OH- (aqueous)Carboxylic acid derivative + methanol
Sulfonamide cleavage Strong acid/base (e.g., H2SO4, NaOH)Sulfonic acid derivative + amine
Nucleophilic substitution Alkyl halides, nucleophiles (e.g., NH3)Substituted amide/amine derivatives
Oxidation Oxidizing agents (e.g., KMnO4, H2O2)Nitro derivatives or epoxides

Stability and Reactivity

The compound’s stability depends on the environment:

  • Thermal stability : Likely high due to aromatic rings and strong sulfonamide bonds.

  • pH sensitivity : Hydrolysis favored in extreme pH conditions.

Analytical Considerations

  • LC-MS : Effective for tracking reaction progress due to the molecule’s complexity.

  • NMR spectroscopy : Useful for confirming structural changes (e.g., ester → carboxylic acid).

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonamide-Containing COX-2 Inhibitors

highlights 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide, a quinazolinone derivative with a sulfonamide group, which demonstrated 47.1% COX-2 inhibition at 20 μM . Comparatively, the target compound lacks the quinazolinone core but retains the (E)-styryl-sulfonamide motif. This structural divergence may reduce COX-2 affinity due to the absence of the planar heterocyclic ring, which enhances π-π stacking in quinazolinones. However, the propylcarbamoylamino group in the target compound could improve solubility and membrane permeability relative to the methoxy-substituted analog in .

Carbamoyl-Functionalized Bioactive Agents

The European patent application () describes compounds with carbamoyl and trifluoromethylpyrimidine groups, such as (2S)-2-[2-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethylamino]butanedioic acid. These molecules exhibit enhanced metabolic stability due to spirocyclic and fluorine-rich motifs, which are absent in the target compound. While both classes feature carbamoyl groups, the patent compounds target kinase or protease pathways, whereas the sulfonamide in the target compound suggests a broader anti-inflammatory or analgesic mechanism .

Tabulated Comparison of Key Attributes

Compound Name / Feature [3-(Propylcarbamoylamino)phenyl] 2-[Methyl-[(E)-2-Phenylethenyl]sulfonylamino]acetate Quinazolinone Sulfonamide () Diazaspiro Carbamoyl Derivative ()
Core Structure Phenyl carbamate + sulfonamide + (E)-styryl Quinazolinone + sulfonamide Diazaspiro + trifluoromethylpyrimidine
Key Functional Groups Propylcarbamoylamino, methylsulfonamide Methoxyphenyl, sulfonamide Trifluoromethyl, carbamoyl, spirocyclic
Biological Target (Hypothesized) COX-2, sulfotransferases COX-2 Kinases, proteases
Reported Activity Not yet characterized 47.1% COX-2 inhibition at 20 μM Patent claims metabolic stability
Solubility/Lipophilicity Moderate (alkyl carbamate enhances solubility) Low (quinazolinone reduces solubility) High (fluorine improves lipophilicity)

Research Findings and Mechanistic Insights

  • Quinazolinone Sulfonamides: The COX-2 inhibitory activity in is attributed to the sulfonamide group’s ability to hydrogen-bond with the enzyme’s active site, while the (E)-styryl moiety aligns with hydrophobic pockets . The target compound’s methylsulfonamide group may weaken such interactions due to reduced acidity compared to aromatic sulfonamides.
  • Carbamoyl vs. Trifluoromethyl: The patent compounds () leverage trifluoromethyl groups for enhanced binding via van der Waals interactions, whereas the target compound’s propylcarbamoylamino group may prioritize solubility over target affinity .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing [3-(propylcarbamoylamino)phenyl] 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis involves coupling intermediates using activating agents such as HATU or HBTU. For example, in a similar compound (Example 6, EP 3 612 519 B1), 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) was used with N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) to achieve coupling efficiencies >90% . Optimization includes:

  • Stoichiometric Ratios : Maintain a 1:1.05 molar ratio of amine to carboxylic acid derivatives to minimize unreacted starting material.
  • Purification : Use silica gel flash chromatography with ethyl acetate:hexane (30:70) gradients to isolate products with >98% purity .
  • Table : Typical reaction yields under optimized conditions:
Reagent SystemSolventYield (%)Purity (%)
HATU/DIPEATHF85–90>98

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Utilize tandem analytical techniques:

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., observed [M+H]⁺ at m/z 428.3 in Example 7) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions (e.g., integration of vinyl sulfonyl protons at δ 6.5–7.2 ppm for (E)-configuration) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% in Example 8) .

Q. What are the standard protocols for evaluating the compound’s solubility and lipophilicity?

  • Methodological Answer :

  • Lipophilicity (logP) : Determine via HPLC capacity factor (k) using a C18 column and isocratic elution (e.g., 70:30 methanol:water). Calculate logP using calibration curves with reference standards .
  • Solubility : Conduct shake-flask experiments in PBS (pH 7.4) or DMSO, followed by UV-Vis quantification. Pre-saturate solutions for 24 hours at 25°C .

Advanced Research Questions

Q. How can chiral separation of stereoisomers be achieved for derivatives of this compound?

  • Methodological Answer : Use chiral stationary phase (CSP) chromatography. For example, Eli Lilly’s separation of isomers (Examples 7–8) employed a Chiralpak® OD column (4.6 × 250 mm, 5 µm) with 20% methanol-DMEA (0.2%) in supercritical CO₂ at 5 mL/min, achieving enantiomeric excess (ee) >98% . Key parameters:

  • Temperature : 35°C to enhance resolution.
  • Retention Time (Rt) : Monitor isomer-specific Rt (e.g., 1.610 min for Isomer 1 vs. 2.410 min for Isomer 2) .

Q. What experimental designs are suitable for studying the compound’s bioactivity in antioxidant assays?

  • Methodological Answer : Adopt randomized block designs with split-split plots (as in ) to test variables like concentration, incubation time, and biological replicates. For example:

  • Antioxidant Assay : Use DPPH radical scavenging with IC₅₀ determination. Include positive controls (e.g., ascorbic acid) and triplicate measurements .
  • Table : Example antioxidant activity
Concentration (µM)% Scavenging (Mean ± SD)
1025.3 ± 1.2
5068.7 ± 2.5
10089.1 ± 3.1

Q. How can environmental fate studies be designed to assess the compound’s persistence and transformation pathways?

  • Methodological Answer : Follow long-term frameworks like Project INCHEMBIOL ( ), which includes:

  • Abiotic Studies : Hydrolysis/photolysis under controlled pH and UV light (e.g., 254 nm). Monitor degradation via LC-MS/MS.
  • Biotic Studies : Use soil microcosms or activated sludge to assess microbial degradation. Measure half-life (t₁/₂) and identify metabolites .

Q. What strategies mitigate conflicting data in SAR (Structure-Activity Relationship) studies for this compound?

  • Methodological Answer :

  • Data Normalization : Use internal standards (e.g., deuterated analogs) in bioassays to correct for batch variability.
  • Multivariate Analysis : Apply principal component analysis (PCA) to resolve discrepancies between lipophilicity (logP) and bioactivity .

Methodological Notes

  • Synthesis References : Prioritize peer-reviewed protocols (e.g., EP 3 612 519 B1) over commercial sources .
  • Environmental Impact : Align with ISO 14040 standards for life-cycle assessment (LCA) when evaluating ecological risks .
  • Advanced Analytics : Combine chiral HPLC with circular dichroism (CD) to confirm absolute stereochemistry of isomers .

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